molecular formula C9H5NO4 B6285368 4-ethynyl-3-nitrobenzoic acid CAS No. 1260851-19-1

4-ethynyl-3-nitrobenzoic acid

Cat. No.: B6285368
CAS No.: 1260851-19-1
M. Wt: 191.1
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Description

4-Ethynyl-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an ethynyl group (–C≡CH) at the para position relative to the carboxylic acid moiety and a nitro group (–NO₂) at the meta position. The ethynyl group imparts unique electronic and steric properties, enhancing reactivity in click chemistry and metal-catalyzed cross-coupling reactions .

Properties

CAS No.

1260851-19-1

Molecular Formula

C9H5NO4

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 4-ethynylbenzoic acid using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Another approach involves the use of Suzuki–Miyaura coupling reactions, where an ethynyl group is introduced to a nitrobenzoic acid derivative using palladium-catalyzed cross-coupling reactions . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-ethynyl-3-nitrobenzoic acid often employs large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Functional Group Reactivity Profile

**
The compound’s reactivity arises from three key groups:

  • Nitro group (–NO₂) : Strong electron-withdrawing effect directs electrophilic substitution to specific positions and enables reduction to amines.

  • Ethynyl group (–C≡CH) : Participates in cross-coupling and cycloaddition reactions.

  • Carboxylic acid (–COOH) : Enables salt formation, esterification, and nucleophilic acyl substitution.

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or metal-acid conditions:

Conditions and Outcomes

Reducing AgentProductYieldTemperatureCatalyst
H₂/Pd-C4-Ethynyl-3-aminobenzoic acid85–92%25°CPd/C
Fe/HCl4-Ethynyl-3-aminobenzoic acid78%60°C

The amine derivative serves as a precursor for further functionalization, such as acetylation or diazotization.

Cross-Coupling Reactions

The ethynyl group participates in Sonogashira coupling with aryl/alkyl halides to form extended π-conjugated systems:

Example Reaction
4-Ethynyl-3-nitrobenzoic acid + iodobenzene → 3-Nitro-4-(phenylethynyl)benzoic acid

Optimized Conditions

  • Catalyst: Pd(PPh₃)₄/CuI

  • Base: Et₃N

  • Solvent: THF

  • Yield: 89%

Cyclization Reactions

Electrophile-mediated cyclization forms heterocyclic structures. HgSO₄ promotes 6-endo-dig cyclization to yield isocoumarin derivatives:

Mechanism

  • Ethynyl group coordinates with Hg²⁺.

  • Electrophilic attack at the ortho position relative to the carboxylic acid.

  • Cyclization forms a six-membered lactone ring .

Product : 5-Nitro-3-(ethynyl)isocoumarin
Yield : 76% (HgSO₄, H₂SO₄, 80°C)

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. Example reactions:

Nitration

  • Reagent: HNO₃/H₂SO₄

  • Product: 4-Ethynyl-3,5-dinitrobenzoic acid

  • Yield: 63%

Sulfonation

  • Reagent: H₂SO₄ (fuming)

  • Product: 4-Ethynyl-3-nitro-5-sulfobenzoic acid

  • Yield: 58%

Carboxylic Acid Derivative Formation

The –COOH group undergoes standard derivatization:

Esterification

  • Reagent: MeOH/H₂SO₄

  • Product: Methyl 4-ethynyl-3-nitrobenzoate

  • Yield: 95% (16 hours reflux)

Amidation

  • Reagent: SOCl₂ → NH₃

  • Product: 4-Ethynyl-3-nitrobenzamide

  • Yield: 82%

Nucleophilic Reactions

The ethynyl group acts as a nucleophile in click chemistry :

Copper-Catalyzed Azide-Alkyne Cycloaddition

  • Reagent: Benzyl azide/CuSO₄·NaAsc

  • Product: 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-nitrobenzoic acid

  • Yield: 94%

Oxidation and Hydration

The ethynyl group converts to carbonyl derivatives under acidic conditions:

Hydration

  • Reagent: H₂SO₄/HgSO₄

  • Product: 3-Nitro-4-(2-oxoethyl)benzoic acid

  • Yield: 68%

Salt Formation and Purification

The carboxylic acid forms water-soluble salts with bases (e.g., NaHCO₃), enabling purification via liquid-liquid extraction. This method achieves >99% purity by removing non-acidic impurities .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and NOₓ.

  • Light Sensitivity : Nitro group undergoes partial reduction under UV light, requiring storage in amber glass.

Scientific Research Applications

4-ethynyl-3-nitrobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethynyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, modulating their activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-ethynyl-3-nitrobenzoic acid with structurally related nitrobenzoic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
This compound –C≡CH (4), –NO₂ (3) C₉H₅NO₄ High reactivity for click chemistry; pharmaceutical intermediate
4-Nitrobenzoic acid –NO₂ (4) C₇H₅NO₄ Industrial synthesis; pKa ~1.7 (strong acid)
4-(Ethylamino)-3-nitrobenzoic acid –NHCH₂CH₃ (4), –NO₂ (3) C₉H₁₀N₂O₄ Pharmacological intermediate; intramolecular H-bonding
3-Methoxy-4-nitrobenzoic acid –OCH₃ (3), –NO₂ (4) C₈H₇NO₅ Research applications; electron-withdrawing methoxy group
Ethyl 4-hydroxy-3-nitrobenzoate –OH (4), –NO₂ (3), ester C₉H₉NO₅ Ester derivative; improved solubility in organic solvents
Key Observations:
  • Electronic Effects: The ethynyl group (–C≡CH) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to alkylamino (–NHCH₂CH₃) or methoxy (–OCH₃) substituents .
  • Reactivity: Ethynyl groups enable participation in Huisgen cycloaddition (click chemistry), unlike amino or hydroxy derivatives, which are more suited for hydrogen-bonding interactions or nucleophilic substitution .
  • Crystallography: Amino-substituted analogs (e.g., 4-ethylamino-3-nitrobenzoate) exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing planar conformations . Ethynyl groups, being linear, may alter crystal packing and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethynyl-3-nitrobenzoic acid, and what methodological considerations are critical for optimizing yield?

  • Answer: A typical route involves nitration of a substituted benzoic acid precursor followed by introduction of the ethynyl group via nucleophilic substitution. For example, ethyl 4-chloro-3-nitrobenzoate derivatives can react with alkynyl reagents (e.g., ethynylmagnesium bromide) in tetrahydrofuran (THF) under inert conditions. Stoichiometric excess of the nucleophile (2.0 equiv.) and triethylamine (3.0 equiv.) as a base are often used to drive the reaction . Purification via recrystallization (e.g., ethanol) is recommended to isolate the product.

Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of this compound?

  • Answer:

  • NMR: 1^1H and 13^13C NMR identify the ethynyl proton (δ ~2.5–3.5 ppm) and nitro group deshielding effects.
  • IR: Strong absorption bands for -C≡C- (~2100 cm1^{-1}) and -NO2_2 (~1520, 1350 cm1^{-1}).
  • X-ray crystallography: Programs like SHELXL refine crystal structures, resolving potential disorder in the nitro or ethynyl groups . Software such as WinGX and ORTEP-3 can visualize molecular packing and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer:

  • PPE: Non-permeable gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How do competing directing effects (nitro vs. ethynyl groups) influence regioselectivity in further functionalization of this compound?

  • Answer: The nitro group (-NO2_2) is a strong meta-director, while the ethynyl group (-C≡C-) is ortho/para-directing. In electrophilic substitution (e.g., halogenation), the dominant directing effect depends on reaction conditions. Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps. Experimental validation via controlled reactions in polar aprotic solvents (e.g., DMF) is recommended .

Q. What computational tools are suitable for predicting the reactivity and stability of this compound derivatives?

  • Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model reaction pathways, transition states, and thermodynamic stability. Software like SHELXPRO interfaces with crystallographic data to analyze steric hindrance and conformational flexibility . Molecular dynamics simulations (e.g., GROMACS) assess solubility and aggregation behavior in solvents .

Q. How can this compound serve as a precursor for click chemistry applications in drug discovery?

  • Answer: The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. For example, coupling with azide-functionalized biomolecules (e.g., peptides) under mild conditions (room temperature, aqueous/organic biphasic systems) yields stable hybrids. Optimize catalyst loading (CuI, 0.1–1 mol%) to minimize side reactions .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives across literature?

  • Answer: Systematic screening of solvents (e.g., DCM vs. THF), bases (e.g., Et3_3N vs. DBU), and temperature gradients can identify optimal conditions. Kinetic studies (e.g., in situ IR monitoring) clarify rate-limiting steps. Cross-validate results using high-purity starting materials and controlled moisture/oxygen levels .

Q. How are crystallographic disorders in the nitro or ethynyl groups addressed during refinement?

  • Answer: In SHELXL, use PART instructions to model disorder, and apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Twinning detection (e.g., via PLATON) and Hooft parameter analysis ensure accurate refinement. High-resolution data (≤1.0 Å) improve electron density maps for problematic moieties .

Methodological Notes

  • Synthesis Optimization: Prioritize anhydrous conditions for alkynylation to avoid hydrolysis of intermediates.
  • Data Validation: Cross-reference crystallographic results with spectroscopic data to confirm structural assignments.
  • Safety Compliance: Adhere to disposal regulations (e.g., neutralization of nitro-containing waste) per local guidelines .

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